

# A Comparative Structural Analysis of Halogenated Benzoic Acid Crystals

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## Compound of Interest

Compound Name: **2-Fluoro-3-methylbenzoic acid**

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A detailed examination of the crystal structures of 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid, offering insights into the influence of substituent patterns on molecular conformation and intermolecular interactions.

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analyses of two halogenated benzoic acid derivatives: 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid. While the crystal structure of **2-Fluoro-3-methylbenzoic acid** is not publicly available, this comparative study of its isomers and a related chloro-fluoro derivative offers valuable structural insights for researchers, scientists, and drug development professionals. The data presented herein, including crystallographic parameters and a breakdown of intermolecular interactions, serves as a crucial resource for understanding structure-property relationships in this class of compounds.

## Crystallographic Data Summary

The crystallographic data for 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid are summarized in the table below, highlighting the key differences in their crystal packing and molecular geometry.

Parameter	3-Fluoro-4-methylbenzoic acid[1]	2-Chloro-6-fluorobenzoic acid[2]
Chemical Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub>	C <sub>7</sub> H <sub>4</sub> ClFO <sub>2</sub>
Molecular Weight	154.14 g/mol	174.55 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	3.8132 (5)	3.7655 (2)
b (Å)	6.0226 (8)	13.9660 (7)
c (Å)	30.378 (4)	13.2300 (7)
α (°)	90	90
β (°)	92.50 (2)	98.034 (3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	696.98 (16)	688.92 (6)
Z	4	4
Temperature (K)	120	200
R-factor	0.054	0.032

## Structural Analysis and Intermolecular Interactions

Both 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid exhibit the classic carboxylic acid dimer motif, forming centrosymmetric pairs through strong O—H···O hydrogen bonds in the crystal lattice.[1][2]

In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a small dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group.[1] The primary intermolecular interaction is the formation of dimers via O—H···O hydrogen bonding.[1]

Conversely, 2-Chloro-6-fluorobenzoic acid shows a more pronounced deviation from planarity. [2] The carboxylic acid group is twisted out of the plane of the phenyl ring, with a dihedral angle

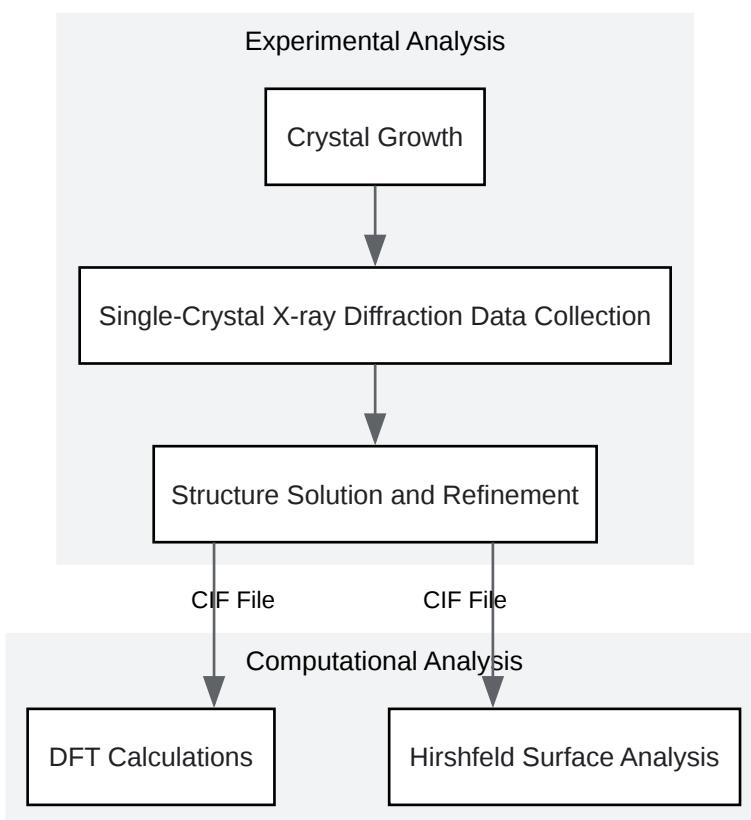
of 47.83 (6) $^{\circ}$  between the least-squares planes of the carboxyl group and the carbocycle with its halogen substituents.<sup>[2]</sup> This significant twist is likely due to steric hindrance from the two ortho-substituents. The crystal packing is characterized by the formation of carboxylic acid dimers through O—H $\cdots$ O hydrogen bonds.<sup>[2]</sup> These dimers are further connected by C—H $\cdots$ F interactions, forming undulating sheets.<sup>[2]</sup> The C—C—C bond angles within the aromatic ring of 2-Chloro-6-fluorobenzoic acid show a notable range from 116.11 (14) $^{\circ}$  to 123.96 (15) $^{\circ}$ , with the largest and smallest angles being adjacent, indicative of ring strain imposed by the substituents.<sup>[2]</sup>

The comparison of these two structures underscores the profound impact of the position and nature of halogen and methyl substituents on the molecular conformation and the resulting crystal packing.

## Experimental and Computational Methodologies

The structural data presented in this guide are typically obtained through a combination of experimental and computational techniques. A general workflow for such an analysis is outlined below.

## General Workflow for Crystal Structure Analysis

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General workflow for crystal structure analysis.

## Single-Crystal X-ray Diffraction (SC-XRD)

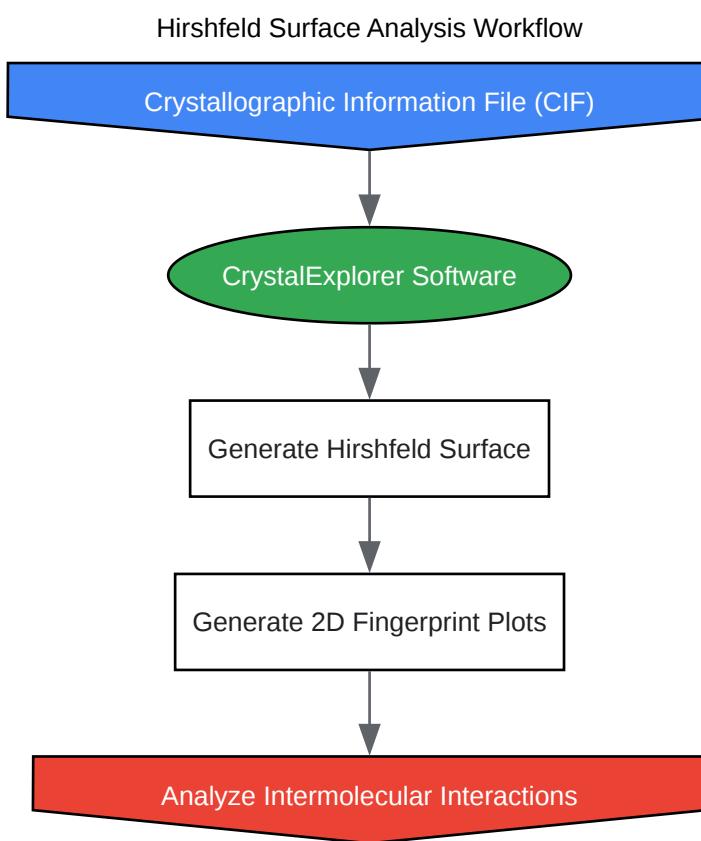
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][4][5] The process involves the following key steps:

- **Crystal Growth:** High-quality single crystals of the compound are grown, typically with dimensions in the range of 0.1-0.3 mm.[6]
- **Data Collection:** The crystal is mounted on a goniometer in a diffractometer.[6] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from various orientations.[3]

- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[5][6] The atomic positions are then determined and refined to generate a final crystal structure model.[6]

## Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[7][8][9] The Hirshfeld surface of a molecule is constructed by partitioning the space in the crystal into regions where the electron density of the promolecule dominates that of the procrystal.[8] Different properties can be mapped onto this surface to highlight various types of intermolecular contacts.



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Workflow for Hirshfeld surface analysis.

## Density Functional Theory (DFT) Calculations

Density functional theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][11] In the context of molecular crystals, DFT calculations can be used to optimize crystal structures, calculate lattice energies, and analyze intermolecular interaction energies, providing a theoretical complement to experimental X-ray diffraction data.[10][11] These calculations are typically performed using specialized software packages.[10]

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